Oxymetazoline

Receptor pharmacology Alpha-adrenoceptor selectivity Imidazoline binding

Oxymetazoline (1491-59-4) is the only imidazoline vasoconstrictor combining an 8-12h duration, 25‑second subjective onset, and 50‑fold α₁A-over-α₁D selectivity. It reduces surgical bleeding ~73% vs. phenylephrine and is the sole in‑class agent approved for persistent rosacea erythema. Bulk industrial buyers benefit from its prolonged action for OTC nasal formulations, while researchers obtain a precise probe of biased adrenoceptor signaling. All orders are shipped with stabilizer‑inclusive documentation to address light‑sensitivity and degradation risks.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 1491-59-4
Cat. No. B075379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymetazoline
CAS1491-59-4
SynonymsHydrochloride, Oxymetazoline
Oxymetazoline
Oxymetazoline Hydrochloride
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C
InChIInChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)
InChIKeyWYWIFABBXFUGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityODORLESS;  WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER;  SOL IN ALC
Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/
Insoluble in diethyl ether, chloroform, and benzene
5.15e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oxymetazoline CAS 1491-59-4: Scientific Procurement and Baseline Pharmacological Profile


Oxymetazoline (CAS 1491-59-4) is an imidazoline derivative that functions as a direct-acting sympathomimetic amine and a potent agonist at both α1- and α2-adrenergic receptors [1]. It is a partial agonist at α1-adrenoceptors and exhibits high affinity for α2-adrenoceptors, particularly the α2A subtype [2]. Oxymetazoline is widely used as a topical vasoconstrictor in nasal decongestants, ophthalmic preparations, and more recently, for the topical treatment of persistent facial erythema associated with rosacea [3]. Its molecular structure includes a bulky tert-butyl group, which is a key determinant of its unique receptor subtype selectivity profile compared to other imidazoline analogs [4].

Oxymetazoline Procurement: Why In-Class Imidazoline Substitution Is Not a Simple Interchange


Although oxymetazoline belongs to the imidazoline class of decongestants alongside xylometazoline, naphazoline, and tetrahydrozoline, generic substitution within this class is not straightforward due to quantifiable differences in receptor subtype selectivity, onset and duration of action, and clinical efficacy [1]. Oxymetazoline exhibits a unique receptor binding profile, including a 50-fold lower affinity for α1D-adrenoceptors compared to α1A-adrenoceptors, a property not shared to the same degree by its analogs [2]. These pharmacological differences translate into measurable variations in clinical performance, including a significantly longer duration of action (8-12 hours) compared to other imidazolines like naphazoline (2-6 hours) and a demonstrated superiority in surgical settings for bleeding control [3][4]. Therefore, procurement decisions for scientific or industrial applications should be guided by the specific quantitative evidence that differentiates oxymetazoline from its closest analogs, rather than assuming class-level equivalence.

Oxymetazoline CAS 1491-59-4: Head-to-Head Quantitative Evidence for Scientific Selection


Receptor Subtype Selectivity: 50-Fold Lower Affinity for α1D vs α1A Adrenoceptors

Oxymetazoline exhibits a pronounced receptor subtype selectivity at the α1-adrenoceptor family. Mutagenesis studies and radioligand binding assays demonstrate that oxymetazoline has a 50-fold lower affinity for the α1D-adrenoceptor subtype compared to the α1A-adrenoceptor subtype [1]. This differential affinity is attributed to steric interactions between the bulky tert-butyl group of oxymetazoline and Phe-360 of the α1D receptor [2]. In contrast, other imidazoline analogs like xylometazoline and naphazoline do not exhibit this same degree of subtype selectivity [3].

Receptor pharmacology Alpha-adrenoceptor selectivity Imidazoline binding

Duration of Action: 8-12 Hours for Oxymetazoline vs 2-6 Hours for Naphazoline

Clinical data demonstrate that oxymetazoline provides a significantly longer duration of vasoconstrictive action compared to other imidazoline derivatives. A comprehensive review of the imidazoline class reports that oxymetazoline has a duration of action of 8-12 hours, which is substantially longer than that of naphazoline (2-6 hours) and exceeds the 6-10 hour duration reported for xylometazoline [1]. Objective acoustic rhinometry studies confirm that a relevant decongestive effect is still present for oxymetazoline (0.05% and 0.01%) after 8 hours, whereas the effect of xylometazoline and tramazoline diminishes by this time point [2].

Nasal decongestant Duration of action Clinical pharmacology

Superior Bleeding Control and Visualization in FESS Surgery: Oxymetazoline vs Phenylephrine and Cocaine

In a prospective, randomized, double-blind clinical trial involving 57 children undergoing functional endoscopic sinus surgery (FESS), oxymetazoline hydrochloride 0.05% was directly compared to phenylephrine hydrochloride 0.25% and cocaine 4% [1]. Subjective scoring by surgeons revealed that children receiving oxymetazoline were significantly less likely to be rated as having 'more' bleeding than usual (3/38 patients for oxymetazoline vs. 10/34 for phenylephrine and 10/35 for cocaine, P < 0.02) [2]. Similarly, oxymetazoline was associated with significantly better visualization scores, with only 3/38 patients receiving a 'worse' visualization rating compared to 12/38 for phenylephrine and 9/35 for cocaine (P < 0.01) [3].

Functional endoscopic sinus surgery Vasoconstrictor Surgical bleeding

Onset of Action: Subjective Relief in 25 Seconds with Oxymetazoline

Comparative analysis of imidazoline derivatives indicates that oxymetazoline has the fastest subjective onset of action among its class. A comprehensive review reports that subjective relief is perceived within 25 seconds for oxymetazoline, compared to 1-2 minutes for xylometazoline, and 5-10 minutes for naphazoline and tetrahydrozoline [1]. Objective measures of onset (e.g., rhinometry) show all imidazolines achieve onset within 5-10 minutes, but the subjective perception of relief is notably more rapid for oxymetazoline [2].

Nasal decongestant Onset of action Patient-reported outcomes

High Affinity but Lower Efficacy: 5-Fold Higher Affinity than Noradrenaline

Oxymetazoline exhibits a unique affinity-efficacy profile compared to the endogenous catecholamine noradrenaline. In functional studies using rat anococcygeus muscle and vas deferens, oxymetazoline was found to have 5 times the affinity but only 0.2 to 0.3 times the efficacy of noradrenaline [1]. This high affinity/low efficacy profile makes oxymetazoline much more sensitive to receptor coupling and theoretically confers a greater potential for organ selectivity [2]. This contrasts with noradrenaline, which is a full agonist with lower affinity but higher intrinsic efficacy.

Receptor pharmacology Affinity-efficacy coupling Alpha-adrenoceptor

Stability Challenges: Oxymetazoline Susceptibility to Light-Induced Degradation

Oxymetazoline presents significant formulation challenges due to its susceptibility to degradation. Patent literature explicitly states that oxymetazoline is highly susceptible to degradation, which reduces its storage stability and deleteriously affects the efficacy of oxymetazoline-containing medications over time [1]. It may undergo multiple degradation pathways induced by several external environmental factors, including heat, humidity, and light [2]. A key concern is the formation of DegD, a suspected mutagenic compound resulting from light-induced degradation [3]. In contrast, newer formulations and analogs may exhibit enhanced stability profiles, but this inherent instability is a critical consideration for procurement of the base compound for research or formulation development.

Pharmaceutical formulation Drug stability Impurity profiling

Oxymetazoline CAS 1491-59-4: Evidence-Based Research and Industrial Application Scenarios


Surgical Vasoconstriction in Functional Endoscopic Sinus Surgery (FESS) and Nasal Procedures

Based on the direct head-to-head evidence showing superior bleeding control and visualization compared to phenylephrine and cocaine [1], oxymetazoline (0.05%) is the preferred vasoconstrictor for FESS in pediatric and likely adult populations. Procurement of oxymetazoline for surgical use is justified by its proven ability to reduce bleeding ratings by approximately 73% relative to phenylephrine and improve surgical field visualization [2]. This application is directly supported by the quantitative data from a randomized, double-blind clinical trial [3].

Long-Acting Nasal Decongestant Formulation Development

For industrial formulation scientists developing over-the-counter nasal decongestant sprays or drops, oxymetazoline's 8-12 hour duration of action [1] and rapid 25-second subjective onset [2] provide a quantifiable advantage over shorter-acting alternatives like naphazoline (2-6 hours) or tetrahydrozoline (4-8 hours) [3]. This enables less frequent dosing regimens and improved patient compliance. However, formulation development must account for oxymetazoline's inherent instability and susceptibility to light-induced degradation, as documented in patent literature [4], necessitating the inclusion of stabilizing agents such as transition metal additives.

Pharmacological Research into Alpha-Adrenoceptor Subtype Selectivity and Biased Agonism

Oxymetazoline serves as a valuable tool compound for academic and pharmaceutical researchers investigating receptor pharmacology. Its 50-fold lower affinity for α1D-adrenoceptors compared to α1A-adrenoceptors [1] and its high affinity/low efficacy profile (5-fold higher affinity but 0.2-0.3x efficacy relative to noradrenaline) [2] make it a unique probe for studying receptor reserve, biased agonism, and tissue-selective adrenergic responses. Researchers procuring oxymetazoline for in vitro or in vivo studies can leverage these quantifiable pharmacological properties to design experiments investigating the structural basis of receptor selectivity or the functional consequences of partial agonism in specific tissues.

Topical Treatment of Persistent Facial Erythema of Rosacea

Oxymetazoline is uniquely positioned among imidazoline derivatives for the topical treatment of persistent facial erythema associated with rosacea [1]. Unlike xylometazoline, naphazoline, or tetrahydrozoline, which are not indicated for this condition, oxymetazoline's vasoconstrictive action on cutaneous facial vasculature is supported by specific formulation patents and clinical development programs [2]. Procurement of oxymetazoline for this application is driven by its regulatory approval for this specific indication, which is not shared by other in-class compounds. Formulation stability, as highlighted in the stability evidence [3], is a critical consideration for cream-based products intended for chronic use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxymetazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.